Sodium hexane-1-sulfonate

Catalog No.
S656787
CAS No.
2832-45-3
M.F
C6H14NaO3S
M. Wt
189.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hexane-1-sulfonate

CAS Number

2832-45-3

Product Name

Sodium hexane-1-sulfonate

IUPAC Name

sodium;hexane-1-sulfonate

Molecular Formula

C6H14NaO3S

Molecular Weight

189.23 g/mol

InChI

InChI=1S/C6H14O3S.Na/c1-2-3-4-5-6-10(7,8)9;/h2-6H2,1H3,(H,7,8,9);

InChI Key

PSFLWCHUBVMPRM-UHFFFAOYSA-N

SMILES

CCCCCCS(=O)(=O)[O-].[Na+]

Synonyms

Hexylsulfonic Acid Sodium Salt; Sodium 1-Hexanesulfonate; Sodium 1-Hexylsulfonate; Sodium Hexanesulfonate; Sodium Hexyl Sulfonate; Sodium n-Hexylsulfonate

Canonical SMILES

CCCCCCS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCS(=O)(=O)[O-].[Na+]

Organic Synthesis:

  • Catalyst: SHS acts as a catalyst in various organic coupling reactions, such as Suzuki couplings, facilitating the formation of carbon-carbon bonds. Source: Sigma-Aldrich:
  • Reaction Medium: Due to its water solubility and ionic properties, SHS serves as a reaction medium for specific organic reactions, influencing reaction rates and product formation. Source: Wiley Online Library:

Analytical Chemistry:

  • Ion-pairing Agent: SHS is used as an ion-pairing agent in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). It enhances the separation of specific charged molecules (e.g., peptides, proteins) by altering their interaction with the stationary phase. Source: ScienceDirect:

Other Research Applications:

  • Material Science: SHS finds use in the synthesis and characterization of various materials, such as conducting polymers and metal-organic frameworks. Source: Royal Society of Chemistry:
  • Environmental Science: SHS is involved in studies related to the behavior and fate of organic contaminants in the environment. Source: American Chemical Society:

Sodium hexane-1-sulfonate, also known as sodium 1-hexanesulfonate, is an organic compound with the molecular formula C6H13NaO3S\text{C}_6\text{H}_{13}\text{NaO}_3\text{S} and a molecular weight of approximately 188.22 g/mol. It is classified as a sodium salt of hexane-1-sulfonic acid and is primarily used in laboratory settings, particularly in ion-pair chromatography and as a reagent in various

Sodium hexane-1-sulfonate's mechanism of action depends on the specific application.

  • In ion-pairing chromatography: The negatively charged sulfonate group interacts with positively charged analytes, altering their retention behavior on the chromatographic column, leading to better separation [].
  • In organic coupling reactions: As a base, it deprotonates a reactant (e.g., boronic acid) to generate a nucleophilic species that participates in the carbon-carbon bond formation [].
, notably as an ion-pairing agent in chromatography. It is also utilized in organic synthesis, particularly in coupling reactions such as Suzuki coupling, where it acts as a base to facilitate the formation of carbon-carbon bonds . The compound can undergo hydrolysis under certain conditions, leading to the release of hexane-1-sulfonic acid.

The biological activity of sodium hexane-1-sulfonate has been studied primarily in the context of its use as a reagent in biochemical assays and laboratory experiments. While it is not classified as a toxic compound, it can cause irritation upon contact with skin or eyes . Its role in biological systems is largely linked to its function in facilitating various bio

Sodium hexane-1-sulfonate can be synthesized through the sulfonation of hexane followed by neutralization with sodium hydroxide or sodium carbonate. The general synthesis pathway involves:

  • Sulfonation: Hexane is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
  • Neutralization: The resulting hexane-1-sulfonic acid is then neutralized with sodium hydroxide to form sodium hexane-1-sulfonate.

This process yields the desired sodium salt while ensuring that the sulfonic acid group remains intact .

Sodium hexane-1-sulfonate has various applications, including:

  • Ion-Pair Chromatography: Widely used as an ion-pairing reagent to enhance the separation of ionic compounds during chromatographic analysis.
  • Organic Synthesis: Acts as a base in coupling reactions and other organic transformations.
  • Laboratory Reagent: Utilized in various biochemical assays and experimental protocols due to its solubility and stability .

Studies on the interactions of sodium hexane-1-sulfonate primarily focus on its role in chromatography and organic synthesis. Its ability to form ion pairs with analytes enhances detection sensitivity and resolution during chromatographic separation. Additionally, its compatibility with various solvents makes it suitable for diverse analytical methods .

Sodium hexane-1-sulfonate shares structural similarities with other sulfonates and alkyl sulfonates. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Sodium dodecyl sulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}Widely used as a surfactant; forms micelles
Sodium octanesulfonateC8H17NaO3S\text{C}_8\text{H}_{17}\text{NaO}_3\text{S}Used for similar applications but with shorter alkyl chain
Sodium benzenesulfonateC6H5NaO3S\text{C}_6\text{H}_5\text{NaO}_3\text{S}Aromatic structure; used in dye manufacturing

Uniqueness of Sodium Hexane-1-Sulfonate

Sodium hexane-1-sulfonate's uniqueness lies in its moderate hydrophobicity due to the six-carbon alkyl chain, which allows it to effectively interact with both polar and nonpolar substances during chromatographic processes. Its specific application as an ion-pairing reagent distinguishes it from more commonly known surfactants like sodium dodecyl sulfate, which primarily functions as a detergent rather than for analytical purposes .

Ion-Pair Chromatography Mechanisms and Principles

Sodium hexane-1-sulfonate functions as a highly effective ion-pairing reagent in reversed-phase chromatography, operating through distinct mechanistic pathways that facilitate the separation of charged analytes [1] [2] [3]. The compound serves as an anionic ion-pairing agent, forming neutral complexes with positively charged analytes through electrostatic interactions [4] [5]. This ion-pairing process enables the retention and separation of polar and ionic species on hydrophobic stationary phases that would otherwise exhibit poor retention characteristics [3] [6].

The retention mechanism in ion-pair chromatography involving sodium hexane-1-sulfonate is explained through two predominant theoretical models [4] [6]. The dynamic ion-exchange model describes how the hydrophobic hexyl chain of the sulfonate adsorbs onto the hydrophobic stationary phase, creating a dynamic ion-exchange surface where the negatively charged sulfonate group extends into the mobile phase [4] [6]. The ion-pairing model alternatively suggests that analyte ions interact with the ion-pairing reagent in the mobile phase to form neutral complexes that subsequently partition between the mobile and stationary phases [3] [5].

Research has demonstrated that alkyl sulfonates with longer carbon chains, such as hexane-1-sulfonate, exhibit stronger retention effects through enhanced hydrophobic interactions with the stationary phase [4]. The six-carbon alkyl chain length of sodium hexane-1-sulfonate provides optimal balance between solubility in aqueous mobile phases and sufficient hydrophobicity for effective ion-pair formation [1] [7].

High Performance Liquid Chromatography Applications for Short-Wavelength Ultraviolet Detection

Sodium hexane-1-sulfonate demonstrates exceptional compatibility with short-wavelength ultraviolet detection systems, making it particularly valuable for high performance liquid chromatography applications requiring enhanced sensitivity [8] [9]. The compound exhibits minimal ultraviolet absorption in the critical detection range, with specific absorbance characteristics that optimize analytical performance [10] [11].

Detailed spectroscopic analysis reveals that sodium hexane-1-sulfonate maintains low ultraviolet absorption across multiple wavelengths essential for analytical detection [10] [11]. At 210 nanometers, the maximum absorbance reaches 1.0, while at 230 nanometers it decreases to 0.3, and at 254 nanometers it further reduces to 0.13 [10] [11]. This absorption profile ensures minimal interference with analyte detection, particularly important for applications requiring high sensitivity and low detection limits [8].

The low ultraviolet absorption characteristics have been specifically optimized for ion-pair chromatography applications using short-wavelength detection [8]. Commercial formulations of sodium hexane-1-sulfonate are available as low ultraviolet type solutions, specifically designed to maintain minimal background absorption while preserving ion-pairing efficacy [8]. These formulations typically contain 0.5 molar concentrations that provide optimal balance between ion-pairing strength and spectroscopic transparency [8].

High performance liquid chromatography methods utilizing sodium hexane-1-sulfonate have been successfully applied to the analysis of water-soluble vitamins, particularly thiamine and riboflavin in complex matrices [9]. In these applications, the mobile phase contains sodium hexane-1-sulfonate in combination with glacial acetic acid and methanol, with detection performed at optimized wavelengths of 245 nanometers for thiamine and 268 nanometers for riboflavin [9].

ParameterOptimal Range/ConditionReference Application
Ion-pairing reagent concentration0.005 - 0.55 mol/LPeptide/protein analysis
Mobile phase pH2.5 - 7.0Buffer equilibration
Column typeC18, C8 reversed-phaseHydrophobic stationary phase
Detection wavelength (nm)210 - 268UV detection optimization
UV transparency wavelength range200 - 400Short wavelength detection
Temperature range (°C)25 - 30Analytical separation
Mobile phase compositionAcetonitrile/water, methanol/water gradientsGradient elution methods

Capillary Electrophoresis Implementation Strategies

Sodium hexane-1-sulfonate serves as an effective ion-pairing agent in capillary electrophoresis applications, particularly for the separation of peptides and proteins [1] [2] [12]. The implementation of this compound in capillary electrophoresis systems relies on its ability to modify the electrophoretic mobility of charged analytes through ion-pair formation, enabling enhanced separation selectivity for molecules that would otherwise co-migrate [12].

Capillary electrophoresis separation conditions utilizing sodium hexane-1-sulfonate typically employ phosphate buffer systems with concentrations ranging from 50 millimolar, maintaining pH values around 2.5 to optimize ion-pairing interactions [12]. The ion-pairing agent concentration varies from 20 to 100 millimolar depending on the specific analytical requirements and target analytes [12]. These conditions facilitate the separation of both low and high molecular mass peptides and proteins by exploiting differential binding affinities based on hydrophobic amino acid residues [12].

Research has demonstrated that heptanesulfonic acid, a closely related alkyl sulfonate, effectively separates mixtures of peptides and proteins in capillary electrophoresis systems [12]. The separation mechanism relies on ion-pairing equilibria between the sulfonate reagent and peptide or protein analytes, with the influence of ion-pairing being more pronounced for higher molecular weight species compared to smaller peptides [12]. This differential effect enables the separation of analytes that would co-migrate in the absence of the ion-pairing agent [12].

Practical applications include the analysis of cyanogen bromide peptides derived from naturally occurring collagen mixtures, demonstrating the utility of alkyl sulfonates in separating complex biological samples [12]. The capillary dimensions typically employed are 37 centimeters total length with 30 centimeters to the detector and 75 micrometers internal diameter, operated at 10 kilovolts [12].

ApplicationConcentration (mmol/L)Buffer SystemSeparation Efficiency
Peptide separation20 - 100Phosphate buffer pH 2.5High molecular selectivity
Protein analysis50Aqueous buffer systemsEnhanced resolution
CNBr peptide fragments0 - 100Phosphate bufferCollagen type differentiation
Molecular weight separation20 - 100Low pH buffersSize-based separation
Ion-pair equilibria studiesVariablepH controlled systemsControlled mobility

Optimization Techniques for Chromatographic Separation

Optimization of chromatographic separations using sodium hexane-1-sulfonate requires systematic adjustment of multiple parameters to achieve optimal resolution, sensitivity, and analysis time [13] [14] [15]. The optimization process encompasses mobile phase composition, ion-pairing reagent concentration, pH control, temperature management, and flow rate adjustment to maximize separation efficiency while maintaining analytical precision [15] [16].

Mobile phase optimization represents a critical component of method development, with sodium hexane-1-sulfonate concentration typically ranging from 0.005 to 0.55 molar depending on the specific analytical requirements [8] [10]. The relationship between ion-pairing reagent concentration and retention is non-linear, requiring careful titration to achieve optimal separation without excessive analysis time [13]. Higher concentrations generally increase retention and resolution but may lead to broader peaks and longer analysis times [13].

pH optimization plays a crucial role in ion-pair chromatography performance, with optimal ranges typically between 2.5 and 7.0 depending on the analyte properties and buffer system employed [9] [17]. Ammonium acetate buffers at concentrations of 10 millimolar provide excellent pH control while maintaining compatibility with mass spectrometric detection [17]. The buffer strength significantly affects peak width and separation efficiency, with higher concentrations generally providing better peak shapes [17].

Temperature control influences both analyte diffusion rates and mobile phase viscosity, affecting separation efficiency and retention time [15]. Optimal temperatures typically range from 25 to 30 degrees Celsius for most applications, balancing separation quality with analysis speed [18]. Temperature gradients can be employed in some systems to accelerate analysis without compromising resolution [15].

Flow rate optimization requires balancing analysis time against separation efficiency, with typical values ranging from 0.5 to 1.5 milliliters per minute depending on column dimensions and separation requirements [9] [15]. Higher flow rates reduce analysis time but may compromise resolution due to insufficient analyte-stationary phase interaction, while excessively low flow rates can cause band broadening and reduced peak sharpness [15].

Surfactant Applications in Analytical Procedures

Sodium hexane-1-sulfonate exhibits surfactant properties that extend its analytical utility beyond traditional ion-pair chromatography applications [19] [20] [21]. As an anionic surfactant with a six-carbon alkyl chain, the compound demonstrates critical micelle concentration behavior that influences its performance in various analytical procedures [22]. These surfactant characteristics enable applications in modified chromatographic systems and specialized analytical techniques [20].

The surfactant properties of sodium hexane-1-sulfonate contribute to enhanced analyte-electrode interactions in electrochemical detection systems [23]. Research has demonstrated that alkyl sulfates, including related compounds to sodium hexane-1-sulfonate, improve electrochemical response for phenolic compounds in microchip capillary electrophoresis with pulsed amperometric detection [23]. The presence of these surfactants in run buffers decreases migration time, increases run-to-run reproducibility, and provides systematic improvements in electrochemical response [23].

In analytical procedures involving complex matrices, sodium hexane-1-sulfonate functions as both an ion-pairing agent and a surfactant modifier, facilitating improved extraction efficiency and analyte recovery [19]. Applications include ion-pair assisted micro matrix solid phase dispersion extraction of alkaloids from medicinal plants, where the compound serves as an ion-pairing agent to enhance extraction efficiency for phytochemical analysis [19].

Wavelength (nm)Maximum AbsorbanceDetection Suitability
2101.00Primary detection range
2200.06Secondary detection
2300.04Secondary detection
2540.13Standard UV detection
2600.02Low absorption
4000.01Minimal interference

The surfactant characteristics also enable applications in forward osmosis processes, where sodium hexane-1-sulfonate has been investigated as a component in thermo-responsive draw solutes with lower critical solution temperature characteristics [19]. These applications demonstrate the versatility of the compound beyond traditional chromatographic separations, extending into water treatment technologies and advanced separation processes [19].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

189.05613476 g/mol

Monoisotopic Mass

189.05613476 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 59 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 57 of 59 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2832-45-3

General Manufacturing Information

1-Hexanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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